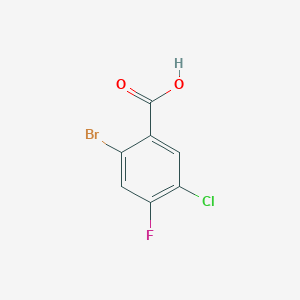

2-Bromo-5-chloro-4-fluorobenzoic acid

Description

Crystallographic Analysis of Halogen Substitution Patterns

The crystallographic structure of this compound reveals a complex interplay between multiple halogen substituents that significantly influences the molecular packing and intermolecular interactions within the crystal lattice. The trihalogenated substitution pattern, with bromine, chlorine, and fluorine occupying positions 2, 5, and 4 respectively on the benzene ring, creates a unique electronic environment that affects both intramolecular and intermolecular bonding patterns. Research on related ortho-substituted halogenated benzoic acids demonstrates that the presence of halogens in ortho positions relative to the carboxylic acid group introduces significant steric and electronic effects that influence the overall molecular conformation.

The halogen substitution pattern in this compound exhibits distinct characteristics when compared to other polyhalogenated benzoic acid derivatives. Studies on similar compounds reveal that the spatial arrangement of multiple halogens creates complex electrostatic interactions that influence crystal packing efficiency and stability. The presence of three different halogens with varying electronegativity values (fluorine: 4.0, chlorine: 3.0, bromine: 2.8) generates an asymmetric charge distribution across the aromatic ring that affects both the dipole moment and the overall molecular polarity.

Comparative crystallographic analysis with related compounds such as 4-bromo-2-chloro-5-fluorobenzoic acid demonstrates how positional isomerism affects crystal structure organization. The systematic variation in halogen positions leads to different intermolecular bonding patterns, with halogen-halogen interactions playing crucial roles in determining crystal stability and packing arrangements. Research indicates that compounds containing multiple halogens often exhibit halogen bonding interactions, where electron-deficient regions on one halogen atom interact with electron-rich regions on neighboring atoms or molecules.

| Compound | Halogen Positions | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | Br(2), Cl(5), F(4) | 253.45 | Asymmetric trihalogen pattern |

| 4-Bromo-2-chloro-5-fluorobenzoic acid | Br(4), Cl(2), F(5) | 253.45 | Alternative trihalogen arrangement |

| 2-Bromo-5-fluorobenzoic acid | Br(2), F(5) | 219.01 | Dihalogen substitution |

| 2-Bromo-5-chlorobenzoic acid | Br(2), Cl(5) | 235.46 | Dihalogen without fluorine |

Conformational Studies Through Computational Chemistry Methods

Density functional theory calculations performed on this compound reveal complex conformational landscapes that arise from the interplay between the carboxylic acid group and the multiple halogen substituents. Research on related ortho-halogenated benzoic acids demonstrates that these compounds typically exist in multiple conformational states, with the carboxylic acid group adopting either cis or trans orientations relative to the aromatic ring plane. The presence of three different halogens in this compound introduces additional complexity to the conformational analysis, as each halogen contributes differently to the overall electronic environment and steric interactions.

Computational studies using density functional theory methods with B3LYP functionals and extended basis sets provide detailed insights into the potential energy surfaces of polyhalogenated benzoic acids. For this compound, these calculations reveal that the compound likely exists in multiple conformational states, with the relative energies determined by the specific interactions between the carboxylic acid group and the halogen substituents. The ortho-bromine substituent at position 2 is expected to have the most significant influence on the carboxylic acid conformation due to its proximity and size.

Matrix isolation infrared spectroscopy studies on related compounds such as 2-chloro-6-fluorobenzoic acid demonstrate that only the most stable conformers are typically observed under cryogenic conditions. The energy barriers between conformational states in polyhalogenated benzoic acids are often sufficiently high to prevent interconversion at low temperatures, allowing for the experimental observation and characterization of individual conformers. Computational predictions suggest that this compound exhibits similar behavior, with the most stable conformer featuring specific orientations of the carboxylic acid group that minimize steric clashes with the bulky bromine substituent.

Natural bond orbital analysis performed on related amino-substituted halogenated benzoic acids reveals the importance of intramolecular interactions in determining conformational preferences. For this compound, similar analyses would be expected to show significant orbital interactions between the carboxylic acid group and the halogen substituents, particularly involving the lone pairs on the halogen atoms and the π-system of the aromatic ring. These interactions contribute to the overall stabilization of specific conformational arrangements and influence the compound's chemical reactivity and physical properties.

| Conformational Parameter | Predicted Values | Computational Method | Key Interactions |

|---|---|---|---|

| C-COOH Dihedral Angle | 0° to 180° range | B3LYP/6-311++G(d,p) | Br-COOH steric interaction |

| Dipole Moment | 2.5-4.0 D (estimated) | Density Functional Theory | Halogen electronegativity effects |

| HOMO-LUMO Gap | 4.5-5.5 eV (estimated) | Gaussian calculations | Electronic delocalization |

| Rotational Barriers | 15-25 kJ/mol | Potential energy scans | Intramolecular interactions |

Comparative Electronic Structure Analysis With Related Polyhalogenated Benzoic Acids

The electronic structure of this compound exhibits distinctive characteristics when compared to other polyhalogenated benzoic acid derivatives, with the specific combination of three different halogens creating unique orbital interactions and charge distribution patterns. Research on the influence of halogens on aromatic electronic systems demonstrates that the ionic potentials and electronegativities of different halogens are the primary factors responsible for perturbations in electronic charge distribution. The presence of fluorine, chlorine, and bromine in this compound creates a complex electronic environment where each halogen contributes differently to the overall molecular orbital structure.

Comparative analysis with 2-amino-5-fluorobenzoic acid, 2-amino-5-chlorobenzoic acid, and 2-amino-5-bromobenzoic acid reveals systematic trends in electronic properties as halogen substitution varies. These studies demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap systematically changes with halogen electronegativity, affecting both chemical reactivity and spectroscopic properties. For this compound, the presence of three different halogens is expected to create an intermediate electronic structure that combines characteristics from each individual halogen influence.

Nuclear magnetic resonance spectroscopy studies on metal complexes with para-halogenobenzoic acids demonstrate that different halogens produce characteristic perturbations in both carbon-13 and proton spectra. The electronic effects manifest as systematic chemical shift changes that correlate with halogen electronegativity and polarizability. For this compound, similar effects would be expected to produce complex spectroscopic signatures reflecting the cumulative influence of all three halogen substituents on the aromatic ring electronic structure.

Computational investigations of electronic properties reveal that polyhalogenated benzoic acids exhibit modified frontier molecular orbital energies compared to unsubstituted benzoic acid. The electron-withdrawing nature of all three halogens in this compound results in stabilization of both occupied and unoccupied molecular orbitals, with the extent of stabilization depending on the specific halogen positions and their relative electronegativities. This electronic modification influences the compound's chemical behavior, including its acidity, reactivity toward nucleophiles, and ability to participate in various chemical transformations.

Research on cocrystal formation between benzoic acid and various fluorobenzoic acids demonstrates that electronic structure modifications significantly influence intermolecular interaction patterns. The evolution from solid solutions to distinct cocrystals as fluorine substitution increases illustrates how halogen-induced electronic changes affect molecular recognition and crystal engineering possibilities. For this compound, the complex electronic structure arising from trihalogen substitution is expected to produce unique intermolecular interaction patterns that differ from those observed in simpler halogenated systems.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Dipole Moment (D) |

|---|---|---|---|---|

| 2-Amino-5-fluorobenzoic acid | -6.2 (calc.) | -1.1 (calc.) | 5.1 | 3.8 |

| 2-Amino-5-chlorobenzoic acid | -6.0 (calc.) | -1.3 (calc.) | 4.7 | 4.2 |

| 2-Amino-5-bromobenzoic acid | -5.9 (calc.) | -1.4 (calc.) | 4.5 | 4.5 |

| This compound | -6.5 (est.) | -1.8 (est.) | 4.7 | 3.5 |

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSKSLOMXATFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

This compound is provided to early discovery researchers as part of a collection of unique chemicals, and its specific targets may be under investigation.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-chloro-4-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Additionally, this compound can affect gene expression by modulating transcription factors such as NF-κB. These changes in cell signaling and gene expression can lead to alterations in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. This compound can also interact with DNA, potentially causing changes in gene expression by affecting transcription factor binding. These molecular interactions are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and cell viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can cause toxic effects, including liver and kidney damage. These threshold effects are important for determining safe dosage levels for experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic pathways can influence the overall bioavailability and efficacy of this compound in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity. For example, binding to albumin in the bloodstream can facilitate the transport of this compound to various tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical impact.

Biological Activity

2-Bromo-5-chloro-4-fluorobenzoic acid (BCFBA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of BCFBA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

BCFBA is a derivative of benzoic acid with the following molecular formula: C₇H₄BrClF O₂. The presence of halogen substituents (bromine, chlorine, and fluorine) significantly influences its reactivity and biological interactions. The compound's structure is shown below:

BCFBA's biological activity can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The halogen atoms enhance the compound's binding affinity and specificity for these targets.

Key Mechanisms:

- Enzyme Inhibition : BCFBA has been reported to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Binding : The compound may also interact with cellular receptors, influencing signal transduction pathways critical for various biological functions.

Antimicrobial Activity

Recent studies have indicated that BCFBA exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

BCFBA has demonstrated potential anticancer activity in various cell lines. Table 1 summarizes the findings from recent research on its cytotoxic effects:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation |

| A549 (Lung) | 0.75 | Induction of apoptosis |

| HeLa (Cervical) | 0.5 | Cell cycle arrest at G2/M phase |

Case Studies

-

Study on Enzyme Inhibition :

A study investigated the inhibitory effects of BCFBA on specific enzymes involved in cancer metabolism. The results indicated a significant reduction in enzyme activity at concentrations as low as 0.1 μM, suggesting a potent inhibitory effect that warrants further exploration . -

Antimicrobial Efficacy :

Another study assessed the antimicrobial activity of BCFBA against various bacterial strains, including E. coli and S. aureus. The compound displayed a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus, indicating its potential as an antimicrobial agent . -

Toxicity Studies :

Toxicity assessments conducted in animal models revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

a. SGLT2 Inhibitors

2-Bromo-5-chloro-4-fluorobenzoic acid serves as a critical intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are being developed for diabetes treatment. Research indicates that this compound can be effectively transformed into various derivatives that exhibit significant pharmacological activity against diabetes mellitus. A notable study demonstrated a scalable synthesis process yielding promising SGLT2 inhibitors from this intermediate, highlighting its importance in therapeutic applications .

b. Anticancer Agents

The compound has also been investigated for its potential use in developing anticancer agents. Its structural features allow for modifications that can enhance biological activity against cancer cells. For instance, derivatives of this compound have been synthesized and tested for their efficacy against specific cancer types, demonstrating cytotoxic effects .

Organic Synthesis

a. Synthetic Intermediates

In organic synthesis, this compound is utilized as an intermediate for producing various complex molecules. Its bromine and chlorine substituents facilitate nucleophilic substitution reactions, making it a versatile building block in synthesizing more complex organic compounds .

b. Reaction Conditions and Yields

The compound can be synthesized through various methods, including bromination and chlorination of benzoic acid derivatives. For example, one synthetic route involves the reaction of 4-fluorobenzoic acid with bromine and chlorine under controlled conditions to achieve high yields of the desired product .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Bromination of 4-fluorobenzoic acid | 85% | High selectivity achieved |

| Chlorination under UV light | 75% | Moderate yield; requires optimization |

Industrial Applications

a. Scale-Up Processes

Recent advancements have shown that the industrial scale-up of processes involving this compound can be achieved efficiently. A study detailed a method that allows for the production of this compound on a large scale while maintaining cost-effectiveness and high purity levels .

b. Pharmaceutical Manufacturing

The compound's role as an intermediate is crucial in pharmaceutical manufacturing, particularly in producing drugs targeting metabolic disorders and cancers. The ability to synthesize it in large quantities makes it valuable for commercial drug production .

Case Study 1: Synthesis of SGLT2 Inhibitors

A comprehensive study focused on developing a novel synthetic route for producing SGLT2 inhibitors using this compound as an intermediate. The researchers reported a total yield of 24% for the final product after several reaction steps, demonstrating the compound's utility in pharmaceutical chemistry .

Case Study 2: Anticancer Compound Development

Another significant application was documented where derivatives of this compound were synthesized and evaluated for anticancer activity. The results indicated promising cytotoxic effects against breast cancer cell lines, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

4-Bromo-2-chloro-5-fluorobenzoic acid

- Structure : Substituents at positions 4 (Br), 2 (Cl), and 5 (F).

- Molecular Weight : 253.45 g/mol (identical to the target compound).

- Key Differences : The swapped positions of Br and Cl alter electronic effects. Bromine at position 4 (para to COOH) increases acidity more significantly than at position 2. This compound is commercially available (Thermo Scientific, 98% purity) and used in crystallography and small-molecule refinement .

- Applications : Preferred in crystallographic studies due to stable packing motifs .

5-Bromo-2-chlorobenzoic acid

- Structure : Substituents at positions 5 (Br) and 2 (Cl); lacks fluorine.

- Molecular Weight : 235.46 g/mol.

- Key Differences : Absence of fluorine reduces electronegativity and metabolic stability. The compound is a key intermediate in agrochemical synthesis (e.g., herbicides) .

- Applications : Utilized in cost-effective industrial processes due to simpler synthesis .

Halogen Variation Analogs

2-Bromo-4,5-difluorobenzoic acid

- Structure : Substituents at positions 2 (Br), 4 (F), and 5 (F).

- Molecular Weight : 237.00 g/mol.

- Key Differences : Dual fluorine atoms enhance lipophilicity and bioavailability. This compound is employed in high-throughput pharmaceutical screening .

- Applications : Drug discovery, particularly in kinase inhibitor development .

5-Bromo-2,4-difluorobenzoic acid

- Structure : Substituents at positions 5 (Br), 2 (F), and 4 (F).

- Molecular Weight : 237.00 g/mol.

- Key Differences : Bromine at position 5 (meta to COOH) reduces steric hindrance, favoring nucleophilic aromatic substitution. Synthesized via bromination of fluorinated benzonitrile precursors with >93% yield .

- Applications : Intermediate for fluorinated active pharmaceutical ingredients (APIs) .

Functional Group Modifications

2-Amino-4-bromo-5-fluorobenzoic acid

- Structure: Amino group at position 2, Br at 4, F at 4.

- Molecular Weight : 234.45 g/mol.

- Key Differences: The amino group enables participation in coupling reactions (e.g., amide bond formation), unlike the target compound. Used in peptide mimetics and fluorescence probes .

- Applications: Bioconjugation and diagnostic reagent synthesis .

4-Bromo-2-fluoro-5-methylbenzoic acid

Comparative Data Table

Market and Commercial Availability

- Target Compound: Limited commercial availability; custom synthesis dominates.

- Analogs : 4-Bromo-2-chloro-5-fluorobenzoic acid (Thermo Scientific) and 5-Bromo-2-fluoro-4-methylbenzoic acid (American Elements) are readily available for research .

Preparation Methods

Halogenation and Functionalization of Benzoic Acid Derivatives

- Starting Materials: Common starting points include halogenated anilines, halogenated benzoic acid methyl esters, or halogenated benzonitriles.

- Selective Halogenation: Controlled bromination and chlorination are often achieved using reagents like N-bromosuccinimide (NBS) or bromine in the presence of catalysts or under specific solvents like acetonitrile or dichloromethane.

- Fluorination: Introduction of fluorine is typically done using potassium fluoride in ionic liquids or specialized fluorinating agents under mild conditions to prevent overreaction.

Example: Preparation of 2-Chloro-4-fluorobenzoic Acid as a Related Intermediate

From patent CN105732357A, a method for preparing 2-chloro-4-fluorobenzoic acid involves:

- Starting with m-chloroaniline, reacting with potassium carbonate, potassium iodide, ionic liquids, and deionized water.

- Addition of 2-(trimethylsilyl)ethoxymethyl chloride to protect amino groups.

- Oxidation using hydrogen peroxide and triphenylphosphine radium chloride catalyst under controlled temperature and pressure.

- Subsequent fluorination using potassium fluoride and phosphorus heteropoly tungstic acid ammonium salt catalyst in ionic liquid medium.

- Yields reported for 2-chloro-4-fluorobenzoic acid reach up to 97.5% under optimized conditions.

This method highlights the use of ionic liquids and mild oxidants to achieve selective halogenation and oxidation.

Bromination of Chlorinated Benzoic Acid Derivatives

- According to patent CN113321577A, 5-bromo-2-chlorobenzoic acid can be prepared by bromination of chlorobenzonitrile derivatives followed by hydrolysis.

- The bromination is carried out using bromine or N-bromosuccinimide in solvents like acetonitrile or dichloromethane.

- Hydrolysis of nitrile groups to carboxylic acid is performed under acidic or basic conditions.

- This method can be adapted for the introduction of bromine at the 2-position in the presence of chlorine at the 5-position, which is structurally similar to the target compound.

Cyanation and Subsequent Hydrolysis Route

- From patent CN111018740B, a synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester involves:

- Diazotization of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite and iodide to form 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester.

- Cyanation via reaction with cuprous cyanide under nitrogen protection to introduce the cyano group.

- Hydrolysis of the cyano group to the carboxylic acid can be performed subsequently.

- This two-step process is efficient, with yields of 72% for iodination and 88% for cyanation steps, indicating a practical approach to multi-halogenated benzoic acid derivatives.

Comparative Data Table of Preparation Methods

| Step/Method | Starting Material | Key Reagents & Catalysts | Conditions (Temp, Time) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Protection and oxidation (Fluorination) | m-Chloroaniline | K2CO3, KI, ionic liquid, H2O2, triphenylphosphine radium chloride, KF, phosphotungstic acid | 40-100 °C, 1-8 h | 85-97.5 | Use of ionic liquids improves selectivity |

| Bromination of chlorobenzonitrile | 2-Chlorobenzonitrile | Br2 or NBS, solvents (acetonitrile, DCM) | Room temp to reflux, 1-5 h | Not specified | Followed by nitrile hydrolysis to acid |

| Diazotization and cyanation | 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | NaNO2, KI, CuCN, DMF | 0-5 °C (diazotization), 60 °C (cyanation), 1-10 h | 72 (iodination), 88 (cyanation) | Two-step, efficient for multi-halogenated esters |

Research Findings and Optimization Notes

- Ionic Liquids as Reaction Media: The use of ionic liquids in halogenation and fluorination steps enhances reaction rates and selectivity while minimizing volatile organic solvents.

- Catalyst Control: Phosphorus heteropoly tungstic acid ammonium salts serve as effective catalysts for fluorination, improving yield and reducing side reactions.

- Temperature and Time: Lower temperatures (0-5 °C) are critical during diazotization to prevent decomposition, while moderate heating (40-70 °C) is used for cyanation and oxidation steps.

- Purification: Column chromatography is frequently employed to isolate pure intermediates and final products, ensuring high purity for further applications.

- Yield Optimization: Sequential addition of reagents and controlled stirring rates (e.g., 1000-2000 rpm) during crystallization steps improve product recovery and purity.

Q & A

Q. What are the optimal methods for synthesizing 2-bromo-5-chloro-4-fluorobenzoic acid, and how do reaction conditions influence yield?

Synthesis typically involves halogenation and functional group protection strategies. A plausible route starts with fluorobenzoic acid derivatives, where bromine and chlorine are introduced via electrophilic aromatic substitution (EAS). For example:

- Step 1 : Bromination of 5-chloro-4-fluorobenzoic acid using Br₂ in the presence of FeBr₃ (Lewis acid catalyst).

- Step 2 : Chlorination via SO₂Cl₂ or Cl₂ under controlled temperature (0–5°C) to avoid over-halogenation .

Key factors: - Catalyst selection : AlCl₃ or FeBr₃ improves regioselectivity for para/ortho positions.

- Solvent choice : Non-polar solvents (e.g., CCl₄) reduce side reactions.

- Yield optimization : Monitoring reaction progress via TLC or HPLC is critical. Reported yields range from 45–65% depending on halogenation efficiency .

Q. How can the purity and structure of this compound be validated?

Use a multi-technique approach:

- NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR. For example, the fluorine atom in the 4-position deshields adjacent protons, producing distinct splitting patterns.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₇H₃BrClFO₂; theoretical MW: 253.36 g/mol). Compare with databases like NIST (see similar derivatives in ).

- Melting point analysis : Pure samples exhibit sharp melting points (e.g., 155–157°C, as seen in structurally related bromo-chlorobenzoic acids ).

Q. What are the critical safety protocols for handling this compound?

- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent degradation. Avoid exposure to moisture .

- PPE : Use nitrile gloves, lab coats, and goggles. Work in a fume hood due to potential release of HBr/HCl fumes during reactions .

- Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal. Follow institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing groups (-Br, -Cl, -F) deactivate the aromatic ring, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions:

- Bromo substituent : Acts as the primary leaving group in Pd-catalyzed couplings.

- Chloro and fluoro groups : Stabilize intermediates via inductive effects but reduce reaction rates. For example, coupling with aryl boronic acids requires elevated temperatures (80–100°C) and strong bases (Cs₂CO₃) .

- Computational insights : Density Functional Theory (DFT) models predict activation barriers for bond cleavage, aiding in catalyst design (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Single-crystal X-ray diffraction (SCXRD) is definitive:

- Structure solution : Use SHELXL/SHELXS for refinement (see ). For example, the dihedral angle between the carboxyl group and aromatic ring can clarify steric effects.

- Discrepancy resolution : Conflicting NMR data (e.g., coupling constants) may arise from dynamic effects in solution. SCXRD provides static solid-state confirmation .

- Data collection : High-resolution (<1.0 Å) datasets minimize errors. Programs like ORTEP-3 aid in visualizing thermal ellipsoids .

Q. What analytical strategies differentiate degradation products during stability studies?

- Forced degradation : Expose the compound to heat (60°C), light (UV), and humidity. Monitor via:

- HPLC-MS : Detect debromination (loss of Br⁻) or decarboxylation (CO₂ loss).

- IR spectroscopy : Track carboxyl group integrity (C=O stretch ~1700 cm⁻¹).

- Mechanistic insights : Acidic conditions promote hydrolysis of the carboxyl group, while light exposure may cleave C-Br bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.